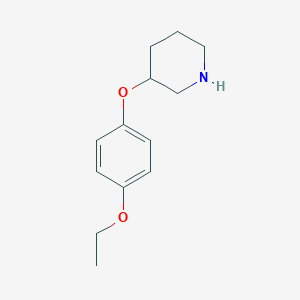

3-(4-Ethoxyphenoxy)piperidine

Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both chemists obtained piperidine from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. This discovery marked the entry of the piperidine nucleus into the realm of chemical investigation.

For many decades that followed, the piperidine structure was primarily recognized as a core component of numerous alkaloids with potent physiological effects. These include coniine from poison hemlock, lobeline (B1674988) from Indian tobacco, and anabasine (B190304) from tree tobacco. The profound biological activities of these natural piperidine derivatives spurred early interest in their chemical structures and potential medicinal applications. However, it was in the latter half of the 20th century that the systematic exploration of synthetic piperidine derivatives began to flourish in medicinal chemistry. Researchers started to appreciate that the piperidine ring was not just a component of complex natural toxins but a versatile and valuable building block for creating new drugs. The study of its stereochemistry, in particular, became a topic of intense interest, as the spatial arrangement of substituents on the chiral piperidine ring was found to be critical for biological activity and target selectivity.

Significance of the Piperidine Scaffold in Drug Discovery

The piperidine scaffold is one of the most frequently encountered heterocycles in U.S. FDA-approved pharmaceuticals, a testament to its importance in drug design. researchgate.netnih.gov Its prevalence is due to a combination of beneficial properties that chemists can leverage to create effective and safe medicines. The integration of a piperidine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profiles. acs.org

Key advantages of using the piperidine scaffold include:

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise orientation of functional groups, enabling them to fit optimally into the binding pockets of biological targets like enzymes and receptors. This can lead to enhanced potency and selectivity for the intended target over off-targets. nih.govscispace.com

Improved Pharmacokinetic Properties: The piperidine moiety can enhance a molecule's metabolic stability and improve its absorption and distribution characteristics within the body. acs.org It can increase membrane permeability, a crucial factor for oral bioavailability. acs.org

Versatile Synthetic Handle: The piperidine ring is synthetically accessible and can be readily modified, allowing for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.

The therapeutic applications of piperidine-containing drugs are exceptionally broad, highlighting the scaffold's versatility.

| Therapeutic Area | Examples of Pharmacological Activity |

|---|---|

| Central Nervous System (CNS) | Antipsychotic, Analgesic, Antidepressant, Anti-Alzheimer agents |

| Oncology | Anticancer, Antitumor |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal, Antimalarial |

| Cardiovascular | Antihypertensive, Anticoagulant |

| Immunology & Inflammation | Anti-inflammatory, Antihistamine, CCR2 Antagonists nih.gov |

Overview of 3-(4-Ethoxyphenoxy)piperidine as a Research Target

The compound this compound is a specific derivative within the vast chemical space of piperidine-based structures. While extensive, publicly available research focusing directly on the biological activity of this exact molecule is limited, its structure places it within the class of aryloxypiperidines, which have attracted considerable interest in medicinal chemistry. Its availability as a research chemical from suppliers confirms its use in chemical synthesis and investigation.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 946714-47-2 |

| Molecular Weight | 221.3 g/mol |

The research interest in structurally related compounds provides a context for the potential applications of this compound. For instance, studies on positional isomers and similar analogs have been pursued, particularly in the area of CNS disorders. Research into 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has identified potential antidepressant activity. Current time information in Bangalore, IN. This suggests that the combination of a piperidine ring with an ethoxyphenoxy moiety is a recognized pharmacophore for interacting with neurological targets.

Furthermore, broader studies on phenoxyalkyl piperidine derivatives have explored their utility as ligands for various receptors. For example, a series of tert-amylphenoxyalkyl piperidines were synthesized and evaluated as potent histamine (B1213489) H3 receptor (H3R) antagonists, a target for neurological and cognitive disorders. scispace.com Some of these compounds also exhibited anticonvulsant activity. scispace.com The general structure of a phenoxy group linked to a piperidine ring is therefore a recurring theme in the search for new CNS-active agents.

Given this context, this compound is best characterized as a research chemical and a building block. Its value may lie in its use as a core structure for the synthesis of more complex molecules or as a tool compound for screening in various biological assays, particularly those related to neuroscience drug discovery. The specific placement of the ethoxy group at the 4-position of the phenyl ring, combined with the 3-position linkage to the piperidine, offers a distinct spatial arrangement of atoms that could confer unique selectivity and activity at biological targets compared to its other isomers.

Structure

3D Structure

Properties

CAS No. |

902837-36-9 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-(2-ethoxyphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-6-5-9-14-10-11/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |

InChI Key |

FHQAQESFJQHBCG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)OC2CCCNC2 |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Ethoxyphenoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic routes targeting a wide array of biologically active molecules. The following subsections outline key strategies for forming this critical heterocyclic core.

N-Heterocyclization Reactions

N-heterocyclization reactions provide a direct and atom-economical approach to the synthesis of piperidines. These reactions typically involve the formation of a nitrogen-containing ring from an acyclic precursor containing both a nitrogen atom and a suitable electrophilic or nucleophilic partner.

One prominent method is the iridium-catalyzed N-heterocyclization of primary amines with diols. uno.eduorganic-chemistry.orgorgsyn.org This process is environmentally benign as it produces water as the only byproduct. orgsyn.org A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields using a Cp*Ir complex as the catalyst. organic-chemistry.org The reaction generally proceeds under relatively mild conditions, such as refluxing in toluene. orgsyn.org

Table 1: Examples of Iridium-Catalyzed N-Heterocyclization

| Amine | Diol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | 1,5-Pentanediol | [Cp*IrCl₂]₂ | N-Benzylpiperidine | 81-82% | orgsyn.org |

| Aniline | 1,5-Pentanediol | [Cp*IrCl₂]₂ | N-Phenylpiperidine | 95% | orgsyn.org |

| Benzylamine | Diethylene glycol | [Cp*IrCl₂]₂ | N-Benzylmorpholine | 99% | orgsyn.org |

Another approach involves the one-pot chlorination of amino alcohols using thionyl chloride (SOCl₂), which facilitates subsequent cyclization to form the piperidine ring. This method avoids the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Cyclocondensation Approaches

Cyclocondensation reactions assemble the piperidine ring by forming two or more bonds in a single step, often from multiple components. These methods are valued for their efficiency in rapidly building molecular complexity.

An example is the iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. nih.govnortheastern.edu This reaction proceeds through an intramolecular allylic substitution of an enamine intermediate, followed by an in situ reduction to yield 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.govnortheastern.edu Another strategy involves a one-pot cyclocondensation of piperidines with arylaldehydes controlled by Amberlyst 15, a solid acid catalyst, to produce 3,5-diarylmethylpyridines. acs.org

Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium also provides an efficient route to nitrogen-containing heterocycles. organic-chemistry.org

Radical Cyclization Techniques

Radical cyclization offers a powerful method for constructing piperidine rings, particularly for accessing substituted derivatives. These reactions proceed through radical intermediates and are often initiated by radical initiators or photoredox catalysis.

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgorganic-chemistry.orgacs.org The diastereoselectivity of this reaction is highly dependent on the radical mediator. While tributyltin hydride (TBTH) typically yields trans piperidines with moderate diastereoselectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can significantly enhance the diastereomeric ratio up to 99:1. organic-chemistry.orgacs.org This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. organic-chemistry.orgacs.org

Photoredox catalysis has also been employed for the synthesis of spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst and a trialkylamine to generate aryl radicals, which undergo regioselective cyclization. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a broad and versatile strategy for piperidine synthesis, where a pre-functionalized linear substrate undergoes ring closure. mdpi.com This can involve the formation of either a C-N or a C-C bond to complete the heterocyclic ring. mdpi.com

Various reactions fall under this category, including:

Intramolecular aza-Michael reactions: This approach has been used for the enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines using an organocatalyst. nih.gov

Metal-catalyzed cyclizations: Palladium and nickel catalysts are frequently used to facilitate intramolecular hydroalkenylation of 1,6-ene-dienes and other related cyclizations. nih.gov For example, a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes provides access to piperidines with high diastereo- and enantioselectivities. mdpi.com

Reductive cyclization: The diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov

Copper-promoted carboamination: This method allows for the formation of N-functionalized piperidines from γ- and δ-alkenyl N-arylsulfonamides through an oxidative cyclization process. nih.gov

Stereoselective Synthesis of Piperidine Cores

The control of stereochemistry is crucial in the synthesis of many biologically active piperidine-containing compounds. Several stereoselective methods have been developed to produce enantiomerically enriched piperidine derivatives. researchgate.net

A concise and highly diastereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been achieved through a phosphite-driven cyclodehydration. beilstein-journals.org This strategy allows for a stereodivergent approach, yielding both stereoisomers with high diastereomeric ratios. beilstein-journals.org

Iridium-catalyzed cyclocondensation of amino alcohols with aldehydes also provides a modular and highly enantiospecific route to 3,4-disubstituted piperidines. nih.govnortheastern.edu Furthermore, stereoselective three-component vinylogous Mannich-type reactions have been employed for the asymmetric synthesis of natural alkaloids containing a polysubstituted piperidine core. rsc.org

Synthesis of the 4-Ethoxyphenoxy Moiety

The 4-ethoxyphenoxy group is typically introduced through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction. The synthesis generally involves the reaction of 4-ethoxyphenol (B1293792) with a suitable electrophile.

For the synthesis of 3-(4-ethoxyphenoxy)piperidine, a common strategy would involve the reaction of a protected 3-hydroxypiperidine (B146073) with 4-ethoxyphenol under conditions that promote ether formation. Alternatively, the 4-ethoxyphenoxy group can be coupled to a precursor that is later used to construct the piperidine ring. For instance, in the synthesis of related compounds, 4-ethoxyphenol has been reacted with an appropriate acylating agent to form an intermediate that is subsequently coupled with another fragment.

The synthesis of the 4-ethoxyphenoxy moiety itself starts from 4-ethoxyphenol, which can be prepared by the ethylation of hydroquinone (B1673460).

Etherification Reactions for Ethoxyphenoxy Group Introduction

The formation of the ethoxyphenoxy group is a critical preliminary step. A common method for preparing phenolic ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the context of 4-ethoxyphenol, this would typically involve the reaction of hydroquinone with an ethylating agent.

Another approach is the etherification of phenols using alcohols in the presence of an acid catalyst. core.ac.uk For instance, 4-methoxyphenol (B1676288) can be synthesized by reacting hydroquinone with methanol (B129727) in the presence of a solid acid catalyst like silica-alumina. core.ac.uk Similar principles can be applied for the synthesis of 4-ethoxyphenol using ethanol. The reaction of hydroquinone and benzoquinone with methanol in the presence of sulfuric acid has also been reported for the synthesis of 4-methoxyphenol. core.ac.uk

Esterification reactions also present a viable route for creating derivatives of 4-ethoxyphenol. gcsu.edu For example, the esterification of 4-ethoxyphenol with phenylacetic acid using a heterogeneous acid catalyst like Amberlyst-15 can be performed under solvent-free conditions. gcsu.edu This method aligns with green chemistry principles by minimizing waste. gcsu.edu

| Method | Reagents | Conditions | Advantages | Yields |

|---|---|---|---|---|

| Williamson Ether Synthesis | Hydroquinone, Ethylating Agent (e.g., Diethyl sulfate), Base | Weak aqueous alkaline solution | Established and widely used method. | Data not available |

| Acid-Catalyzed Etherification | Hydroquinone, Ethanol, Solid Acid Catalyst (e.g., Silica-alumina) | Flow reactor, 200-350°C, 0.5-10 MPa pressure | Continuous process suitable for large-scale production. | High yields reported for analogous reactions. core.ac.uk |

| Esterification | 4-Ethoxyphenol, Phenylacetic acid, Heterogeneous Acid Catalyst (e.g., Amberlyst-15) | Solvent-free, reflux | Environmentally friendly ("green") method. gcsu.edu | Data not available |

Coupling Reactions for Aromatic Ether Linkage Formation

The formation of the aryl ether bond between the piperidine and phenoxy moieties is often achieved through transition metal-catalyzed coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples. tandfonline.com

The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides to aryl ethers, among other products. wikipedia.org Traditionally, this reaction requires high temperatures and polar solvents. wikipedia.org However, modern iterations utilize soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The mechanism generally involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming C-N bonds and, by extension, can be adapted for C-O bond formation to create aryl ethers. researchgate.net This reaction typically employs a palladium catalyst with a suitable ligand and a base. tandfonline.comresearchgate.net While broadly applied for N-arylation, the principles can be extended to O-arylation. tandfonline.com

| Reaction | Catalyst | Typical Reactants | General Conditions |

|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts) wikipedia.org | Aryl halide, Alcohol/Phenol (B47542) | High temperatures, polar solvents (traditional); Milder conditions with modern catalysts wikipedia.org |

| Buchwald-Hartwig Amination (adapted for O-arylation) | Palladium complex with ligands (e.g., BINAP) tandfonline.comworktribe.com | Aryl halide/triflate, Alcohol/Phenol | Base (e.g., NaOtBu, Cs2CO3), inert atmosphere tandfonline.comworktribe.com |

Integration of Piperidine and Ethoxyphenoxy Components

The final assembly of this compound requires strategies to link the two key fragments at the 3-position of the piperidine ring.

Linker Strategies for 3-Position Substitution

Attaching a substituent to the 3-position of a piperidine ring can be accomplished through various synthetic routes. One common strategy involves the use of a piperidine derivative with a suitable leaving group at the 3-position, which can then undergo nucleophilic substitution by the 4-ethoxyphenoxide. Alternatively, a linker can be introduced at the 3-position which then facilitates the connection to the ethoxyphenoxy group. For instance, a hydroxymethyl group at the 3-position can be converted to a leaving group for subsequent etherification. The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with numerous methods available to introduce functionality at this position. mdpi.com

Specific Synthetic Routes for this compound and Related Structures

The synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, a complex molecule containing a piperidinylethoxy-phenoxy moiety, highlights a relevant synthetic approach. nih.gov In this case, the piperidine is linked via an ethoxy chain to the phenoxy group, demonstrating the use of a linker to connect the piperidine and phenoxy components. nih.gov

A study on 3-[(2-Ethoxyphenoxy)methyl]piperidine (B1352136) derivatives outlines the synthesis of analogues where the ethoxyphenoxy group is attached to the piperidine ring via a methylene (B1212753) linker at the 3-position. acs.org

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comrsc.orgresearchgate.net This technology has been successfully applied to the synthesis of various piperidine-containing compounds. mdpi.commdpi.com For example, the synthesis of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety was achieved with excellent yields in just 3-5 minutes under microwave irradiation, whereas conventional methods resulted in lower yields. mdpi.com Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in 33–90 seconds with an 82% yield using microwave assistance, a significant improvement over the several hours required by conventional heating. rsc.org These examples underscore the potential for microwave-assisted synthesis to be a highly efficient method for preparing this compound and its analogues. mdpi.comrsc.org

Purification and Spectroscopic Characterization Techniques

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for piperidine derivatives include:

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. For instance, a basic piperidine derivative can be extracted into an acidic aqueous solution and then liberated by basification. researchgate.net

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful method for purification. chemrevlett.com This technique relies on the principle that the desired compound will be less soluble in the solvent at lower temperatures than the impurities.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. chemicalbook.com

Once purified, the structure and purity of this compound are confirmed using various spectroscopic techniques:

Chromatographic Separation Methods

Following the synthesis of this compound and its analogues, purification is a critical step to isolate the desired compound from unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely employed technique for this purpose. google.comscielo.org.mxiucr.org

Silica gel is a common stationary phase for the purification of piperidine derivatives. google.comiucr.orggoogle.com The choice of the mobile phase, typically a mixture of solvents with varying polarities, is optimized to achieve effective separation. For example, mixtures of ethyl acetate (B1210297) and hexanes are frequently used. google.com The polarity of the eluent can be gradually increased to elute compounds with increasing polarity. For basic compounds like piperidines, the addition of a small amount of a base such as triethylamine (B128534) to the eluent can improve peak shape and prevent tailing on the silica gel column. google.com

In some cases, reversed-phase column chromatography may be utilized, particularly for more polar compounds. nih.gov This technique uses a nonpolar stationary phase and a polar mobile phase. Automated flash chromatography systems can also be employed for efficient and high-throughput purification. nih.gov

The purity of the final compound is often assessed by techniques such as Thin Layer Chromatography (TLC) and further confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). google.comnih.gov

| Purification Technique | Stationary Phase | Typical Mobile Phase | Application Notes |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Commonly used for piperidine derivatives. google.comscielo.org.mxiucr.org Addition of triethylamine can improve separation of basic compounds. google.com |

| Reversed-Phase Chromatography | C18 or other nonpolar phase | Acetonitrile/Water or Methanol/Water | Suitable for more polar analogues. nih.gov |

| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane | Used for reaction monitoring and preliminary purity assessment. google.com |

Spectroscopic Confirmation of Chemical Structure (e.g., NMR, IR, Mass Spectrometry)

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. Protons on carbons adjacent to the ether oxygen and the piperidine nitrogen are expected to show characteristic downfield shifts. pressbooks.pub For the 4-ethoxyphenoxy group, one would expect to see signals corresponding to the aromatic protons, the ethoxy group's methylene and methyl protons. The piperidine ring protons would appear as a complex set of multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the ether oxygen would be shifted downfield, typically in the range of 50-80 ppm for the piperidine carbon and further downfield for the aromatic carbon. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. lmu.edu

The IR spectrum of an aryl alkyl ether like this compound would be characterized by strong C-O stretching vibrations. fiveable.meblogspot.com Aryl alkyl ethers typically show two distinct C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.combiomaterial.com.br

Other characteristic absorptions would include C-H stretching vibrations from the alkyl and aromatic groups in the 2800-3000 cm⁻¹ region and C-H bending vibrations. fiveable.me

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of piperidine derivatives, often showing a prominent protonated molecule [M+H]⁺. researchgate.netscielo.brscispace.com

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. acs.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. nih.govscielo.brscispace.com

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for aromatic protons, ethoxy group (triplet and quartet), and complex multiplets for piperidine ring protons. Protons adjacent to oxygen and nitrogen will be downfield. pressbooks.pub |

| ¹³C NMR | Resonances for aromatic carbons, ethoxy carbons, and piperidine carbons. Carbons bonded to oxygen will be significantly downfield. pressbooks.pub |

| IR Spectroscopy | Strong C-O stretching bands (asymmetric and symmetric) for the aryl alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹. blogspot.combiomaterial.com.br C-H stretching bands around 2800-3000 cm⁻¹. fiveable.me |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. ESI-MS would likely show a prominent [M+H]⁺ ion. researchgate.netscielo.brscispace.com |

Structure Activity Relationship Sar Studies of 3 4 Ethoxyphenoxy Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a key pharmacophore present in numerous pharmaceuticals and biologically active compounds. ijpcbs.comencyclopedia.pub Substitutions on this ring can significantly alter the pharmacological profile of 3-(4-ethoxyphenoxy)piperidine derivatives.

The position of substituents on the piperidine ring plays a critical role in determining the biological activity of its derivatives. For instance, studies on piperidine derivatives have shown that the location of a hydroxyl group can significantly impact their antioxidant capacity. Research on various piperamides revealed that a hydroxyl group at the 4th position of the piperidine ring resulted in higher antioxidant activity compared to a hydroxyl group at the 3rd position. researchgate.net This suggests that the spatial arrangement of functional groups, dictated by their position on the piperidine ring, is a key determinant of the molecule's interaction with its biological target.

In the context of antidepressant activity, the substitution pattern on the piperidine ring has been shown to be crucial. For example, in a series of 3-[5-(aryl- mdpi.comnih.govnih.govoxadiazole-2-yl]-piperidine derivatives, the position of the aryl-oxadiazole group at the 3-position of the piperidine ring was found to be important for their anticonvulsant and antidepressant activities. researchgate.net

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity of piperidine derivatives. ontosight.ai The cis/trans isomerism of substituents on the piperidine ring can lead to significant differences in potency and selectivity for biological targets.

For example, in a study of 3,4-disubstituted piperidine analogues, the stereochemistry of the substituents was found to be a determining factor for their selectivity towards different monoamine transporters. The (-)-cis isomers exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov Specifically, the (+)-cis isomer, (+)-cis-5b, demonstrated high potency for NET with significantly lower potency at DAT and SERT. nih.gov This highlights how the spatial orientation of substituents on the piperidine ring can fine-tune the pharmacological profile of a compound.

The importance of stereochemistry is further emphasized in the development of opioid receptor antagonists. Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensive, with the specific stereoisomer playing a crucial role in determining whether the compound acts as an antagonist or an agonist. nih.gov The antidepressant drug paroxetine, a (-)-trans-3,4-disubstituted piperidine derivative, also illustrates the significance of stereochemistry, with its therapeutic activity being specific to the (3S, 4R) configuration. mdpi.com

Modification of the nitrogen atom of the piperidine ring (N-substitution) is a common strategy to modulate the biological activity of piperidine derivatives. The nature of the substituent on the nitrogen atom can influence potency, selectivity, and the mode of action (e.g., agonist versus antagonist activity).

In the context of opioid receptor antagonists based on the (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, the N-substituent is a key determinant of binding affinity and selectivity. nih.gov A study exploring various N-substituents found that a trans-cinnamyl group closely mimicked the high potency of flexible N-propylphenyl or N-propylcyclohexyl analogues. nih.gov The conformation of the N-substituent, particularly its extension from the piperidine nitrogen and the rotation of any appended ring system, was found to be critical for achieving high affinity. nih.gov

Furthermore, in a series of 4-oxypiperidine derivatives designed as histamine (B1213489) H3 receptor (H3R) antagonists, the N-substituent played a significant role. For instance, a compound with a benzyl (B1604629) moiety at the 1-position of the piperidine ring (ADS031) exhibited high affinity for the hH3R. nih.gov This demonstrates that the N-substituent can be tailored to achieve desired interactions with specific biological targets. The replacement of a piperidine ring with a piperazine (B1678402), another six-membered heterocycle containing nitrogen, can also dramatically alter activity, as seen in a comparison where the piperidine-containing compound had significantly higher affinity for the sigma-1 receptor. nih.gov

The following table summarizes the impact of N-substitution on the biological activity of various piperidine derivatives:

| Core Scaffold | N-Substituent | Biological Target/Activity | Effect of N-Substitution | Reference |

| (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | trans-cinnamyl | Opioid Receptor Antagonist | Reproduced high potency of flexible N-propylphenyl analogues. | nih.gov |

| (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | cis-cinnamyl, cis-phenylcyclopropylmethyl | Opioid Receptor | Showed low affinity. | nih.gov |

| 4-oxypiperidine | Benzyl | Histamine H3 Receptor Antagonist | Displayed high affinity (12.5 nM). | nih.gov |

| Piperidine vs. Piperazine | - | Sigma-1 Receptor | Piperidine moiety was a critical structural element for dual H3/σ1 receptor activity. | nih.gov |

Role of the Ethoxyphenoxy Moiety in Ligand-Target Interactions

The ethoxyphenoxy group is another crucial component of the this compound scaffold, significantly contributing to ligand-target interactions.

Modifications to the ethoxy group can have a substantial impact on the biological activity of the parent compound. Replacing the ethoxy group with other functionalities can alter properties such as lipophilicity, polarity, and the ability to form hydrogen bonds, thereby affecting how the ligand binds to its target.

In a study of tetrahydroisoquinoline-based N-methyl-d-aspartate (NMDA) receptor modulators, the replacement of a methoxy (B1213986) group with an ethoxy group on the B-ring led to the emergence of subunit selectivity. nih.gov Further modifications, such as replacing the ethoxy group at another position with branched functionalities like an isopropoxy group, restored activity at the GluN2B subunit. nih.govscispace.com This indicates that even subtle changes to the alkoxy substituent can have a profound effect on the pharmacological profile.

The introduction of a fluoroethoxy moiety at the terminal phenyl ring of certain compounds led to a considerable reduction in affinity for the GluN2B receptor, highlighting the sensitivity of the binding pocket to the nature of the alkoxy group. researchgate.net

Substituents on the phenoxy ring can significantly influence the pharmacological profile of this compound derivatives by altering electronic properties, steric hindrance, and potential for additional interactions with the target protein.

In the development of inhibitors for human enterovirus 71 (EV71), it was found that the steric volume of the substituent at the 4-position of the phenoxy ring had a significant impact on anti-EV71 activity. mdpi.com This suggests a strict steric requirement within the binding pocket of the viral capsid protein.

The position of substituents on the phenoxy ring is also critical. For example, in a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives screened for antidepressant activity, the ethoxy group was at the 2-position of the phenoxy ring. researchgate.net This substitution pattern, combined with the piperidine moiety, was found to be important for their biological activity. researchgate.net

The following table provides examples of how phenoxy ring substituents affect pharmacological activity:

| Core Structure | Phenoxy Ring Substituent | Biological Target | Effect of Substitution | Reference |

| Heteroaromatic piperazine/piperidine | 4-alkoxy, 4-ester, 4-alkyl | Human Enterovirus 71 (EV71) & Coxsackievirus A16 (CVA16) | Suitable steric volume at the 4-position was significant for anti-CVA16 activity. | mdpi.com |

| 3-[(phenoxy)methyl]piperidine | 2-ethoxy | Antidepressant activity | The 2-ethoxy substitution was a key feature of the screened compounds. | researchgate.net |

| 4-(4-chlorophenoxy)piperidine | 4-chloro | - | Used as a building block in the synthesis of compounds with potential biological activity. | csic.es |

Linker Length and Flexibility Variations

The nature of the linker connecting the core piperidine ring to other molecular fragments is a critical determinant of biological activity. Variations in linker length and flexibility can profoundly impact how a molecule interacts with its biological target.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, alterations to the linker and the substituent on the piperidine nitrogen highlighted the importance of this region for activity. While substitutions like (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy were tolerated, the morpholine (B109124) analog was approximately ten times less active than the piperidine analog. nih.gov This suggests that the flexibility and nature of the heterocyclic ring in the linker are crucial. Furthermore, removing the isopropyl group from the piperidine ether resulted in a significantly less active compound, whereas a methylpiperidine ether analog was equipotent, indicating that even subtle changes in linker composition can have a substantial effect. nih.gov

In the context of developing inhibitors for the presynaptic choline (B1196258) transporter (CHT), it was observed that 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains. nih.gov This finding underscores the specific spatial and electronic requirements of the linker for optimal interaction with the target.

The strategic importance of the linker is also evident in the design of Akt inhibitors. A conformational restriction strategy, which inherently involves optimizing linker rigidity, was employed to develop potent and selective inhibitors. nih.gov This approach led to the discovery of 3,4,6-trisubstituted piperidine derivatives with improved safety profiles. nih.gov

Similarly, in the development of Mcl-1 inhibitors from a DNA-encoded chemical library, the linker's position and nature were found to be vital. The original linker to the encoding DNA was at the exocyclic carboxamide in the B-fragment, and reintroducing this feature was well-tolerated. reactionbiology.com Conversely, altering the 1,4-substitution pattern of the phenoxy linker resulted in diminished activity, emphasizing the precise conformational constraints imposed by the linker. reactionbiology.com

The table below summarizes the impact of linker variations on the activity of this compound derivatives.

| Linker/Substituent Variation | Observation | Reference |

| (2-piperidin-1-yl)ethoxy vs. 2-morpholinoethoxy | Morpholine analog ~10-fold less active. | nih.gov |

| Removal of isopropyl from piperidine ether | Much less active compound. | nih.gov |

| Methylpiperidine ether analog | Equipotent with isopropyl analog. | nih.gov |

| 3-(piperidin-4-yl)oxy vs. alkyl ether chains | 3-(piperidin-4-yl)oxy favored for CHT inhibition. | nih.gov |

| Conformational restriction of linker | Led to potent and selective Akt inhibitors. | nih.gov |

| 1,4-substitution of phenoxy linker in Mcl-1 inhibitors | Vital for activity. | reactionbiology.com |

Comprehensive SAR Mapping for Target-Specific Optimization

A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of drug candidates. This involves systematically modifying different parts of the lead compound and assessing the impact on its biological activity.

For inhibitors of the presynaptic choline transporter (CHT), SAR exploration around the 3-piperidine substituent and the amide functionality of 4-methoxy-3-(piperidin-4-yl) benzamides led to the identification of the potent and selective inhibitor ML352. nih.gov This iterative process of medicinal chemistry efforts demonstrates the power of comprehensive SAR mapping. nih.gov

In the quest for dopamine D3 receptor agonists, a detailed SAR survey was conducted on a scaffold involving a piperazine core. nih.gov Modifications were made to the aryl ether, aryl carboxamide, the piperazine core itself, and the central tether. nih.gov This systematic approach revealed that replacing a 4-methoxyphenyl (B3050149) ether with a 3-methoxyphenyl (B12655295) ether increased potency more than sevenfold, while other monosubstituted phenyl ether analogs were less potent. nih.gov

The development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis also benefited from a focused SAR campaign. nih.gov By exploring three molecular regions of a previously discovered inhibitor scaffold, researchers identified novel inhibitors with improved potency and pharmacokinetic properties. nih.gov

The table below presents a summary of SAR findings for different targets.

| Target | Molecular Region Modified | Key SAR Finding | Reference |

| Presynaptic Choline Transporter (CHT) | 3-piperidine substituent and amide functionality | Iterative modifications led to the potent inhibitor ML352. | nih.gov |

| Dopamine D3 Receptor | Aryl ether | 3-methoxyphenyl ether was over 7-fold more potent than the 4-methoxy analog. | nih.gov |

| MenA (M. tuberculosis) | Three distinct molecular regions | Identification of potent inhibitors with improved pharmacokinetic profiles. | nih.gov |

| Akt Kinase | Phenyl group, hinge-linkage, piperidine moiety | Discovery of a 3,4,6-trisubstituted derivative with increased potency and reduced hERG blockage. | nih.gov |

Derivatization Strategies for SAR Exploration

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a cornerstone of SAR exploration. This strategy allows for the systematic investigation of how different functional groups at various positions on the parent molecule affect its biological activity.

One common derivatization strategy involves the modification of existing functional groups. For example, the cleavage of a methyl ether to yield a hydroxyl group can provide a handle for further modifications, such as Mitsunobu coupling to introduce a piperidine moiety. nih.gov This approach was utilized in the synthesis of MenA inhibitors. nih.gov Reductive amination is another powerful derivatization technique used to introduce diverse amine substituents. nih.gov

The use of derivatization tags can also be employed to enhance analytical properties, which is crucial for accurate screening and SAR assessment. For instance, N-(4-aminophenyl)piperidine has been investigated as a derivatization tag to improve the detection of organic acids in mass spectrometry. rowan.edu

In the context of flavor analysis, derivatization strategies are used to improve the volatility and chromatographic behavior of analytes, which can be adapted for SAR studies of certain compound classes. mdpi.com For example, silylation of carboxyl groups and the use of agents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) for carbonyl compounds are established methods. mdpi.com

The following table outlines various derivatization strategies and their applications in SAR studies.

| Derivatization Strategy | Application | Example | Reference |

| Ether Cleavage | Creation of a reactive handle for further modification. | Cleavage of methyl ether to a phenol (B47542) for subsequent coupling. | nih.gov |

| Mitsunobu Coupling | Introduction of new substituents via an alcohol. | Coupling of a phenol with N-Boc-4-hydroxymethylpiperidine. | nih.gov |

| Reductive Amination | Introduction of diverse amine functionalities. | Amination of an aldehyde to introduce a substituted piperidine. | nih.gov |

| Silylation | Derivatization of carboxyl groups. | Enhancing volatility for gas chromatography. | mdpi.com |

| PFBHA Derivatization | Selective reaction with carbonyl groups. | Formation of oxime-like products for GC-MS analysis. | mdpi.com |

Combinatorial Library Synthesis and High-Throughput Screening for SAR

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery and SAR mapping. imperial.ac.uknih.gov This approach allows for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the identification of hits and the optimization of leads. imperial.ac.uknih.gov

The synthesis of combinatorial libraries can be performed using various methods, including solid-phase organic synthesis (SPOS) and parallel synthesis. imperial.ac.uk In SPOS, compounds are synthesized on a solid support, which facilitates purification. Parallel synthesis allows for the creation of spatially separate, single compounds whose identities are known by their location. imperial.ac.uk

A prime example of this approach is the screening of the Molecular Libraries Probe Production Centers Network (MLPCN) library, which led to the initial identification of 4-methoxy-3-(piperidin-4-yl) benzamides as CHT inhibitors. nih.gov Subsequent focused combinatorial efforts around this scaffold enabled detailed SAR exploration. nih.gov

DNA-encoded chemical libraries (DECLs) represent another powerful combinatorial technology. A screen of a DECL was instrumental in identifying macrocyclic Mcl-1 inhibitors. reactionbiology.com A follow-up combinatorial array of 442 new compounds was synthesized to explore the SAR, leading to the identification of multiple compounds with activity in the nanomolar range. reactionbiology.com This demonstrates the efficiency of combining DECL screening with focused library synthesis for rapid SAR elucidation. reactionbiology.com

The table below highlights key aspects of combinatorial chemistry and HTS in the context of SAR.

| Technology | Application | Key Advantage | Reference |

| High-Throughput Screening (HTS) | Rapidly screening large compound libraries for biological activity. | Accelerates the discovery of initial "hit" compounds. | imperial.ac.uk |

| Solid-Phase Organic Synthesis (SPOS) | Synthesizing libraries of compounds on a solid support. | Simplifies purification and handling of intermediates. | imperial.ac.uk |

| Parallel Synthesis | Creating individual, spatially addressed compounds in an array format. | Identity of each compound is known by its position, avoiding deconvolution. | imperial.ac.uk |

| DNA-Encoded Chemical Libraries (DECL) | Screening vast libraries where each compound is tagged with a unique DNA barcode. | Allows for the screening of millions to billions of compounds simultaneously. | reactionbiology.com |

| Combinatorial Array Synthesis | Generating a focused library around a hit scaffold. | Enables detailed and rapid SAR mapping for lead optimization. | reactionbiology.com |

Pharmacological Investigations of this compound and Analogues: A Review of Preclinical Research

The majority of published research in this chemical space has centered on a structural isomer, 3-[(2-ethoxyphenoxy)methyl]piperidine , and its derivatives. Studies on this alternative compound have explored its potential as an antidepressant and anticonvulsant agent. nih.govresearchgate.net For instance, investigations into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have utilized in vivo models such as the reserpine (B192253) interaction test in mice and in vitro biogenic amine reuptake inhibition assays to assess antidepressant potential. nih.govresearchgate.netnih.gov Furthermore, their anticonvulsant activity has been evaluated through methods like pentylenetetrazole antagonism. nih.govresearchgate.net

However, this body of research does not directly address the pharmacological profile of This compound . The difference in the position of the ethoxy group on the phenoxy ring (position 4 vs. position 2) represents a significant structural change that would be expected to alter the compound's interaction with biological targets. Therefore, the findings related to the 2-ethoxy isomer cannot be extrapolated to the 4-ethoxy isomer requested.

Similarly, a comprehensive search for antimicrobial (antibacterial and antifungal) activity studies specifically for This compound did not yield any relevant results. While the broader class of piperidine derivatives has been investigated for such properties, no data was found for the specified compound. academicjournals.orgnih.govbiomedpharmajournal.org

Pharmacological Investigations of 3 4 Ethoxyphenoxy Piperidine and Analogues

Antimicrobial Activity Studies

Antiviral Investigations (e.g., Enterovirus, Coxsackievirus)

The global threat of viral infections, ranging from seasonal illnesses to pandemics, necessitates the continuous search for novel antiviral agents. Enteroviruses, a genus within the Picornaviridae family, are responsible for a wide array of human diseases, from mild respiratory and gastrointestinal issues to severe conditions like myocarditis, encephalitis, and poliomyelitis. iimmun.runih.gov The coxsackievirus B3 (CVB3), a type of enterovirus, is a significant cause of viral myocarditis, which can lead to heart failure. iimmun.ru Despite the considerable disease burden, there are currently no approved antiviral drugs specifically for treating enteroviral infections, with patient care being primarily supportive. iimmun.runih.gov

In the quest for effective antivirals, researchers have explored various chemical scaffolds, including piperidine (B6355638) derivatives. While direct studies on the antiviral activity of 3-(4-Ethoxyphenoxy)piperidine against enteroviruses or coxsackieviruses are not extensively documented in the reviewed literature, the broader class of piperidine-containing compounds has shown promise. For instance, N-benzylpiperidine derivatives have been investigated for their inhibitory effects on various viruses. encyclopedia.pub The antiviral potential of such compounds often stems from their ability to interact with viral proteins or host factors essential for viral replication. plos.orgnih.gov

Research into antivirals for enteroviruses has identified several potential targets, including the viral 3C protease (3Cpro), a non-structural protein crucial for the viral replication cycle. nih.gov Inhibitors targeting this enzyme are attractive as they are less likely to have off-target effects in human cells. nih.gov Another approach involves targeting host factors that the virus hijacks for its own replication. iimmun.ru

One study identified a volatile compound, ethyl 3-hydroxyhexanoate (B1247844) (EHX), as a potent inhibitor of CVB replication both in laboratory settings and in animal models. frontiersin.org EHX demonstrated an effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selectivity index (SI) of 20.8. frontiersin.org The mechanism of action for EHX was found to be at the stage of viral RNA replication. frontiersin.org

While the specific antiviral profile of this compound remains an area for further investigation, the established antiviral properties of other piperidine analogues suggest that this chemical class is a valuable starting point for the development of new therapeutics against enteroviruses and coxsackieviruses.

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. encyclopedia.pub The complexity of AD pathogenesis has led researchers to explore multi-target therapeutic strategies. encyclopedia.pub The chemical scaffold of this compound and its analogues has been a focal point in the development of agents with potential to combat this debilitating disease through various mechanisms.

Cholinesterase (AChE, BChE) Inhibition Studies

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive symptoms of the disease. encyclopedia.pub A primary therapeutic strategy is to inhibit the enzymes responsible for acetylcholine degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). encyclopedia.pubnih.gov

Piperidine derivatives have been extensively studied as cholinesterase inhibitors. encyclopedia.pubnih.gov The widely used Alzheimer's drug, Donepezil (B133215), is itself a piperidine derivative. encyclopedia.pubnih.gov Research has shown that the piperidine moiety can serve as a crucial linker component in inhibitors that bind to both the catalytic and peripheral anionic sites of AChE. encyclopedia.pub

Structure-activity relationship (SAR) studies on various piperidine-containing compounds have revealed key features for potent cholinesterase inhibition. For instance, in a series of hemicholinium-3 (B1673050) analogues, the presence of a piperidine ring system in place of the choline (B1196258) moiety led to active cholinesterase inhibitors. nih.gov Optimal activity in these derivatives was associated with a specific interatomic distance between cationic heads and the presence of a carbonyl group in the spacing moiety. nih.gov

In another series of compounds, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil analogue) was identified as a highly potent and selective AChE inhibitor. nih.gov This highlights the importance of the N-benzylpiperidine fragment, a common feature in many potent AChE inhibitors. researchgate.net Furthermore, indolylpiperidine analogues of Donepezil have demonstrated the ability to inhibit both AChE and BChE. encyclopedia.pub

While specific inhibitory data for this compound against AChE and BChE is not detailed in the provided results, the extensive research on analogous structures strongly supports the potential of this compound and its derivatives as cholinesterase inhibitors. The phenoxy group offers a site for modification to optimize interactions within the active sites of these enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease and is also being investigated for its potential in treating Alzheimer's disease, as MAO-B levels are elevated in the brains of AD patients. nih.govmdpi.com

Piperidine and its derivatives have emerged as a versatile scaffold for the development of MAO inhibitors. nih.govresearchgate.net The natural product Piperine (B192125), which contains a piperidine ring, is a known inhibitor of both MAO-A and MAO-B. nih.gov SAR studies on piperine derivatives have shown that modifications to the piperidine ring and the linker can significantly influence inhibitory activity and selectivity. For example, a 4-methyl-substituted piperidine ring was found to produce high MAO-B inhibition. nih.gov

The development of multi-target ligands that combine cholinesterase inhibition with MAO inhibition is a promising approach for Alzheimer's therapy. encyclopedia.pub N-alkylpiperidine carbamates with an N-benzyl moiety have shown superiority in cholinesterase inhibition, while a terminal alkyne group was found to be essential for efficient MAO-B inhibition. encyclopedia.pub

In the context of this compound, the phenoxy group could be a key pharmacophoric element. Studies on 3-phenylcoumarin (B1362560) derivatives have demonstrated potent and selective MAO-B inhibition, with the substitution pattern on the phenyl ring being critical for activity. frontiersin.orgnih.gov This suggests that the ethoxyphenoxy group of this compound could be oriented within the MAO-B active site to achieve significant inhibition. For instance, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B. mdpi.com

The following table summarizes the MAO inhibitory activity of selected pyridazinobenzylpiperidine derivatives, illustrating the potential for piperidine-based compounds in this area.

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |

| S5 | 3.857 | 0.203 | 19.04 |

| S16 | >100 | 0.979 | >102.14 |

| S15 | 3.691 | >100 | <0.037 |

| Data sourced from MDPI mdpi.com |

Amyloid Beta and Tau Protein Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. mdpi.commdpi.com Therefore, compounds that can inhibit the aggregation of both Aβ and tau are considered highly promising therapeutic candidates. researchgate.netresearchgate.net

The N-benzylpiperidine scaffold, found in the Alzheimer's drug Donepezil, has been used as a starting point for designing dual inhibitors of Aβ and tau aggregation. researchgate.net Researchers have combined this fragment with other pharmacophores known for their anti-aggregation properties. researchgate.net In one study, all tested compounds containing such fragments inhibited both Aβ and tau aggregation to varying degrees. researchgate.net

The mechanism of inhibition often involves hydrophobic and/or electrostatic interactions with the aggregation-prone regions of Aβ and tau monomers, thereby preventing their assembly into toxic oligomers and fibrils. researchgate.net In silico studies have been employed to design piperidine-substituted derivatives that can act as multi-targeted agents against both Aβ and tau. mdpi.com

While direct experimental data on the effect of this compound on Aβ and tau aggregation is not available in the search results, the potential for this compound and its analogues is evident. The phenoxy group can participate in key interactions within the binding sites of these proteins. For example, compounds with a phenoxy moiety have been investigated for their ability to reduce amyloid-beta aggregation.

Antineoplastic/Anticancer Potential

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and heterocyclic compounds like piperidine have shown significant promise. nih.gov The piperidine scaffold is present in numerous bioactive compounds with a wide range of pharmacological activities, including anticancer effects. researchgate.net

Cytotoxicity Assays on Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

Cytotoxicity assays on cancer cell lines are a fundamental step in the discovery of new anticancer drugs. The MCF-7 human breast cancer cell line is a commonly used model for such studies. frontiersin.orgnih.gov

Research on piperidine derivatives has demonstrated their potential to inhibit the proliferation of cancer cells. For example, a piperidine derivative of Tamoxifen, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was found to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. frontiersin.org

While direct cytotoxicity data for this compound on MCF-7 cells is not explicitly detailed, studies on structurally related compounds provide valuable insights. For instance, new benzo[d]imidazo[2,1-b]thiazole derivatives containing an aminoethoxy substitution on a phenyl ring have shown significant cytotoxic impact on the MCF-7 cell line. nih.gov The following table presents the percentage of inhibition of MCF-7 cell growth by some of these compounds at a concentration of 10 μM.

| Compound | % Inhibition of MCF-7 Cells |

| 6i | 81% |

| 6j | 77% |

| Tamoxifen (Positive Control) | Not specified as more potent |

| Data sourced from PubMed Central nih.gov |

These findings suggest that the phenoxy group, similar to that in this compound, can be a key feature in molecules designed for anticancer activity. The ethoxy side chain could also be modified to enhance cytotoxic effects. Further investigation into the cytotoxicity of this compound and its analogues against various cancer cell lines is warranted to fully explore its antineoplastic potential.

Pro-tumorigenic Receptor Inhibition Mechanisms

While specific studies on the pro-tumorigenic receptor inhibition mechanisms of this compound are not extensively detailed in publicly available literature, research on analogous heterocyclic structures provides insight into the potential mechanisms of this class of compounds. The piperidine ring is a common scaffold in the development of pharmaceuticals, including agents for cancer therapy. ambeed.com Derivatives of piperidine are explored for their ability to interact with various biological targets, which can lead to anti-tumor responses.

Research into related nitrogen-containing heterocyclic compounds indicates that their anticancer effects can stem from the inhibition of pathways crucial for tumor cell proliferation and survival. For instance, studies on podophyllotoxin (B1678966) derivatives, which include nitrogen-containing heterocycles, have shown potent cytotoxic activity against various human tumor cell lines. frontiersin.org The design and synthesis of novel compounds frequently target key proteins and receptors involved in cancer progression. While direct evidence for this compound is limited, the broader class of phenoxypiperidines is utilized in chemical libraries for screening against cancer-related targets.

Apoptosis Induction Studies

A primary mechanism through which piperidine-containing compounds and other heterocyclic derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of (S)-3-hydroxypiperidine, a compound structurally related to 3-phenoxypiperidine (B126653), exhibit cytotoxicity against cancer cell lines, with the suggested mechanism involving the induction of apoptosis.

Studies on other novel heterocyclic compounds further illuminate this mechanism. For example, a series of pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties were found to induce apoptosis in colon cancer cells by modulating the expression of key regulatory proteins. nih.gov Specifically, these compounds led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, certain 2,5-diketopiperazine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com One of the most potent compounds from a study on podophyllotoxin derivatives was found to induce G2/M cell cycle arrest and apoptosis in human colon cancer cells (HCT-116). frontiersin.org

These findings suggest that a likely mechanism for the anticancer activity of this compound analogues is their ability to trigger the intrinsic or extrinsic apoptotic pathways within cancer cells.

The table below summarizes the apoptotic effects of representative analogue compounds from different studies.

| Compound Class/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Pyrimidine-Aryl Urea Derivative (4b) | Colon Cancer (SW480) | Upregulation of Bax, downregulation of Bcl-2, cell cycle arrest at G2/M | nih.gov |

| 2,5-Diketopiperazine Derivative (11) | Lung Cancer (A549), Cervical Cancer (Hela) | Apoptosis induction, cell cycle arrest at G2/M | mdpi.com |

| Podophyllotoxin-Imidazolium Salt (a6) | Colon Cancer (HCT-116) | Apoptosis induction, cell cycle arrest at G2/M | frontiersin.org |

Other Investigated Biological Activities

Beyond anticancer research, the 3-phenoxypiperidine scaffold and its derivatives have been explored for a range of other potential therapeutic properties.

Anti-inflammatory Properties

The 3-phenoxypiperidine structure is of interest in the development of anti-inflammatory agents. ambeed.com Although specific studies on this compound are not prominent, a study analyzing the chemical components of Ilex rotunda Thunb, a plant used in traditional medicine for clearing heat and toxins, identified 3-phenoxypiperidine as one of its constituents. researchgate.net The extract of this plant is noted for having anti-inflammatory and antioxidative effects, which are being investigated to understand their mechanisms, such as the potential suppression of the NF-κB pathway. researchgate.net This association suggests that the core phenoxypiperidine structure may contribute to these anti-inflammatory effects.

Antioxidant Properties

Similar to the anti-inflammatory activity, the antioxidant potential of this chemical class has been noted. The same study on Ilex rotunda Thunb that identified 3-phenoxypiperidine also highlighted the plant's traditional use and investigated biological activities, including antioxidant effects. researchgate.net The presence of the phenoxypiperidine structure within a plant known for its antioxidant properties suggests this scaffold may be a contributor to such effects.

Analgesic and Neuroprotective Effects

Derivatives of 3-phenoxypiperidine have been specifically synthesized and evaluated for their effects on the central nervous system. A patent for novel 2,6-disubstituted purine (B94841) derivatives describes using 1-amino-3-phenoxypiperidine as a key intermediate in their synthesis. google.com The resulting compounds were found to be useful as analgesic agents for pain alleviation. google.com Furthermore, these compounds were investigated for treating central nervous system conditions like neurodegeneration, indicating a potential neuroprotective role. google.com

Modulation of p38 MAP Kinase Activity

The p38 mitogen-activated protein (MAP) kinases are crucial signaling proteins involved in cellular responses to stress, inflammation, and apoptosis. While direct research explicitly linking this compound or its close analogues to the modulation of p38 MAP kinase is not available in peer-reviewed literature, chemical suppliers categorize 3-phenoxypiperidine as a building block for libraries targeting a range of biological pathways, including the p38 MAP kinase pathway. ambeed.com This indicates that the scaffold is considered of interest for developing modulators of this target, though specific compound activity data is not published.

Molecular Interactions and Mechanistic Elucidation

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant medications. Research into piperidine (B6355638) derivatives has revealed their potential to bind to SERT with high affinity. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated Kᵢ values for SERT ranging from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. researchgate.netnih.gov One particular compound from this series showed high affinity for SERT, indicating its potential for further investigation as an antidepressant. researchgate.netnih.gov The binding of these compounds to SERT is a key aspect of their potential therapeutic effects. researchgate.netnih.gov

It has been noted that the substitution pattern on the piperidine ring and associated aromatic groups can significantly influence SERT binding affinity. For example, in a series of 4-benzylpiperidine (B145979) carboxamides, compounds with a biphenyl (B1667301) group showed stronger SERT inhibition compared to those with a diphenyl group. biomolther.org Furthermore, derivatives with a 2-naphthyl substitution generally exhibited enhanced inhibition of serotonin reuptake compared to those with a 1-naphthyl substitution. biomolther.org

Table 1: SERT Binding Affinity of Selected Piperidine Derivatives

| Compound Class | Key Structural Features | Kᵢ (nM) |

|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Varies | 2 - 400 |

| 4-Benzylpiperidine carboxamides | Biphenyl group | High Affinity |

| 4-Benzylpiperidine carboxamides | Diphenyl group | Weak Affinity |

| 4-Benzylpiperidine carboxamides | 2-Naphthyl substitution | Enhanced Affinity |

The histamine (B1213489) H3 receptor (H3R) is another important target in the central nervous system. Studies on piperidine-based compounds have shown significant affinity for H3Rs. nih.gov In one study, a series of piperidine derivatives displayed high affinity for human H3Rs, with Kᵢ values often below 100 nM. nih.gov The structure of the piperidine moiety itself appears to be a critical determinant for H3R activity. ugr.esnih.gov For example, comparing compounds where a piperidine ring was replaced by a piperazine (B1678402) showed that the piperidine core was crucial for dual H3/σ1 receptor activity. ugr.esnih.gov

Further research into multitargeting ligands has explored compounds with affinity for both H3Rs and other receptors. For instance, some phenoxyalkyl derivatives have been designed to target both H3Rs and cholinesterases. mdpi.com In a series of acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives, several compounds showed high affinity for human H3Rs with Kᵢ values below 50 nM. mdpi.com

Table 2: Histamine H3 Receptor Binding Affinity of Selected Piperidine Derivatives

| Compound Series | Key Structural Features | Kᵢ (nM) |

|---|---|---|

| Piperidine-based ligands | Unsubstituted piperidine ring | < 100 |

| Phenoxyalkyl derivatives | Pentylene chain | Generally higher affinity than hexylene |

| Acetyl- and propionyl-phenoxyalkyl derivatives | Various substitutions | < 50 for several compounds |

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in a wide range of physiological functions. The M3 subtype (M3R) is of particular interest. While direct binding data for 3-(4-ethoxyphenoxy)piperidine to M3R is not explicitly detailed in the provided context, the structural class of piperidine derivatives is known to interact with mAChRs. The M3 receptor, a Gq/11-coupled receptor, has been structurally characterized, providing a basis for understanding ligand binding. nih.gov The binding site for antagonists is located deep within the transmembrane core of the receptor. nih.gov Studies have shown that antagonists can bind to both an orthosteric (primary) and an allosteric (secondary) site on the M3 receptor, which can influence their functional activity. rug.nl For example, the bronchodilator tiotropium (B1237716) binds to both sites, contributing to its insurmountable antagonism. rug.nl

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are modulated by various compounds, including some piperidine derivatives. Studies have investigated the interaction of piperidine derivatives with nAChRs from different sources, such as the Torpedo electric organ. nih.gov These studies have used radiolabeled probes to investigate binding to both the acetylcholine binding site and the ion channel pore. nih.gov For instance, some 2,6-disubstituted piperidines have been shown to be potent inhibitors of ion channel binding. nih.gov

Furthermore, research on antidepressants has revealed that they can inhibit nAChR function. For example, (-)-reboxetine, a norepinephrine (B1679862) selective reuptake inhibitor, inhibits muscle-type nAChRs in a non-competitive manner. nih.gov Cocaine has also been shown to be a potent blocker of native α3β4 nAChRs. nih.gov This inhibition often occurs through an open-channel block mechanism and can be voltage- and use-dependent. nih.gov

Table 3: Interaction of Piperidine-Related Compounds with Nicotinic Acetylcholine Receptors

| Compound | Receptor Type | Effect | IC₅₀ |

|---|---|---|---|

| (-)-Reboxetine | Human muscle adult (hα1β1εδ) | Inhibition | 1.92 ± 0.48 µM |

| Cocaine | Native α3β4-nAChR | Inhibition | 1.5 µM |

The dopamine (B1211576) D2 receptor is a key target for antipsychotic drugs. Piperidine and piperazine derivatives have been extensively studied for their D2 receptor affinity. nih.gov Modifications to the structure of these compounds, such as substitutions on the piperidine ring or the aromatic moieties, can significantly alter their binding affinity and selectivity for D2 receptors. mdpi.com For example, in a series of 3,4-dihydroquinolin-2(1H)-one derivatives, the nature of the central linker and modifications within the amine moiety influenced D2 receptor affinity. mdpi.com Some compounds have been identified with high affinity for the D4 receptor subtype with remarkable selectivity over other dopamine receptor subtypes. chemrxiv.org

Table 4: Dopamine Receptor Binding Affinity of Selected Piperidine Derivatives

| Compound Series | Receptor Subtype | Key Finding | Kᵢ (nM) |

|---|---|---|---|

| 4,4-difluoropiperidine ethers | D4 | Exceptional binding affinity and selectivity | 0.3 |

| 3,4-dihydroquinolin-2(1H)-one derivatives | D2 | Varied affinity based on structural modifications | Varies |

Enzyme Inhibition Kinetics

Enzyme inhibition is another crucial mechanism through which chemical compounds exert their biological effects. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) provides a more direct measure of the inhibitor's binding affinity.

Research has shown that piperidine derivatives can act as inhibitors of various enzymes, including cytochrome P450s and cholinesterases. For example, some heterocyclic drugs are potent inhibitors of cytochrome P450 3A4, a key enzyme in drug metabolism. nih.gov The inhibition can be reversible (competitive, noncompetitive, or mixed) or irreversible. nih.gov

In the context of Alzheimer's disease research, the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) is a major therapeutic strategy. Phenoxyethyl piperidine/morpholine (B109124) derivatives have been investigated as cholinesterase inhibitors. nih.gov Kinetic studies, often using Lineweaver-Burk plots, can determine the type of inhibition (e.g., mixed-type) and the inhibition constant (Kᵢ). nih.gov For instance, one potent phenoxyethyl piperidine derivative was found to have a Kᵢ value of 0.053 µM against eel acetylcholinesterase (eeAChE). nih.gov

Table 5: Enzyme Inhibition Data for Selected Piperidine Derivatives

| Compound Class | Enzyme | Inhibition Type | Kᵢ / IC₅₀ |

|---|---|---|---|

| Heterocyclic Drugs | Cytochrome P450 3A4 | Reversible/Irreversible | Submicromolar IC₅₀ values |

| Phenoxyethyl piperidine derivative (5c) | eelAChE | Mixed-type | Kᵢ = 0.053 µM |

| Quinoline (B57606) thiosemicarbazones (6f) | AChE | Dual Inhibition | IC₅₀ = 9.68 µM |

| Quinoline thiosemicarbazones (6f) | BChE | Dual Inhibition | IC₅₀ = 11.59 µM |

Cholinesterase Enzyme Kinetics

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The piperidine moiety is a core structural feature of several potent cholinesterase inhibitors, such as Donepezil (B133215). idrblab.net

Kinetic studies are essential to characterize the potency and mechanism of enzyme inhibitors. These studies typically determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. The type of inhibition (e.g., competitive, non-competitive, or mixed) is often elucidated using Lineweaver-Burk plots. nih.govbindingdb.org

For instance, studies on various N-benzylpiperidine derivatives have shown potent anti-AChE activity. nih.gov One such derivative demonstrated an IC50 value of 0.56 nM and exhibited an affinity for AChE that was 18,000 times greater than for BChE. nih.gov Kinetic analysis of donepezil-like analogues has revealed mixed-type inhibition against Torpedo californica AChE, with Ki values in the nanomolar range. bindingdb.org Specifically, a donepezil analogue with a dimethoxy-indanone moiety showed a Ki of 11.12 ± 2.88 nM. bindingdb.org Similarly, phenoxyethyl piperidine derivatives have been identified as selective AChE inhibitors, with some compounds showing mixed-type inhibition. researchgate.net

While direct kinetic data for this compound is not extensively documented in publicly available literature, research on the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives indicates their potential as antidepressant agents through the inhibition of biogenic amine reuptake, a mechanism distinct from but related to neurotransmitter modulation. acs.orgescholarship.org The structural similarity suggests that this compound could also interact with cholinesterases, though further enzymatic assays are required for confirmation.

Table 1: Cholinesterase Inhibition by Selected Piperidine Derivatives

| Compound | Enzyme | IC50 / Ki | Type of Inhibition | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | IC50 = 0.56 nM | - | nih.gov |

| Donepezil-like analogue 1 | TcAChE | Ki = 11.12 ± 2.88 nM | Mixed-type | bindingdb.org |

| Donepezil-like analogue 2 | TcAChE | Ki = 29.86 ± 1.12 nM | Mixed-type | bindingdb.org |

Monoamine Oxidase Enzyme Kinetics

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters. diva-portal.org Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The piperidine scaffold is found in a number of natural and synthetic MAO inhibitors. diva-portal.orgnih.gov